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Compound of Interest

Compound Name:
1-Methoxypropan-2-yl

methanesulfonate

Cat. No.: B1361071 Get Quote

Disclaimer: As of late 2025, dedicated theoretical and computational studies on 1-
methoxypropan-2-yl methanesulfonate are not readily available in published scientific

literature. This guide, therefore, presents a hypothetical framework for such a study, based on

established computational chemistry protocols and drawing analogies from related molecules.

It is intended to serve as a roadmap for researchers and drug development professionals

interested in the theoretical characterization of this compound.

Introduction
1-Methoxypropan-2-yl methanesulfonate is a sulfonate ester that may arise as a potential

genotoxic impurity (PGI) during the synthesis of active pharmaceutical ingredients (APIs),

particularly when methanesulfonic acid is used for salt formation in the presence of 1-methoxy-

2-propanol as a solvent. Given the regulatory concerns surrounding PGIs, a thorough

understanding of the molecule's structure, stability, and reactivity is crucial. Computational

chemistry offers a powerful toolkit for such investigations, providing insights that can guide

experimental work and risk assessment.

This whitepaper outlines a comprehensive theoretical approach to characterizing 1-
methoxypropan-2-yl methanesulfonate. It details a proposed computational workflow,

plausible reaction mechanisms, and the types of data that would be generated.
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Physicochemical Properties
While experimental and theoretical data for 1-methoxypropan-2-yl methanesulfonate are

scarce, some basic properties can be found in chemical databases. For context, the properties

of its precursor, 1-methoxy-2-propanol, are also provided.

Table 1: Physicochemical Properties of 1-Methoxypropan-2-yl methanesulfonate

Property Value Source

Molecular Formula C5H12O4S [1]

CAS Number 24590-51-0 [1]

Flash Point 113.7ºC [1]

Table 2: Physicochemical Properties of 1-Methoxy-2-propanol (Precursor)

Property Value Source

Molecular Formula C4H10O2 [2][3]

Molar Mass 90.122 g·mol−1 [2]

Appearance Colorless liquid [2][3]

Density 0.92 g/cm3 (at 20 °C) [2]

Melting Point -97 °C [2]

Boiling Point 120 °C [2]

Solubility in Water Miscible [2]

Flash Point 32 °C [2]

CAS Number 107-98-2 [2]
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A typical computational chemistry workflow for the theoretical study of a molecule like 1-
methoxypropan-2-yl methanesulfonate would involve several stages, from initial structure

generation to the analysis of its reactivity. This process is designed to build a comprehensive

understanding of the molecule's properties.

1. Initial Structure Generation
(e.g., from SMILES string)

2. Conformational Search
(Identify low-energy conformers)

Initial guess

3. Geometry Optimization
(DFT, e.g., B3LYP/6-31G(d))

Optimizing stable structures

4. Vibrational Frequency Analysis
(Confirm true minima, obtain thermochemical data)

Characterizing stationary points

6. Spectroscopic Properties Prediction
(IR, Raman, NMR)

Predicting spectra

7. Reactivity and Mechanistic Studies
(Transition state search for formation/degradation)

Investigating reactions

5. Electronic Structure Analysis
(HOMO-LUMO, MEP, NBO)

Analysis of optimized structure

Click to download full resolution via product page

Caption: A hypothetical workflow for the theoretical study of 1-methoxypropan-2-yl
methanesulfonate.
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Plausible Reaction Mechanism
The formation of sulfonate esters from sulfonic acids and alcohols is a known reaction class.

Based on studies of methyl methanesulfonate formation, a plausible mechanism for the acid-

catalyzed reaction between 1-methoxy-2-propanol and methanesulfonic acid can be proposed.

This mechanism likely involves the protonation of the alcohol, followed by a nucleophilic attack

by the sulfonate anion.

Reactants Intermediates

Products

1-Methoxy-2-propanol Protonated Alcohol+ H+

Methanesulfonic Acid Methanesulfonate Anion- H+

1-Methoxypropan-2-yl
methanesulfonate

Nucleophilic Attack

WaterLeaving Group

Nucleophilic Attack

Click to download full resolution via product page

Caption: A plausible acid-catalyzed mechanism for the formation of 1-methoxypropan-2-yl
methanesulfonate.

Detailed Methodologies
A robust theoretical study of 1-methoxypropan-2-yl methanesulfonate would employ Density

Functional Theory (DFT), which offers a good balance between accuracy and computational

cost for organic molecules.[4]

5.1. Geometry Optimization and Vibrational Frequencies

Methodology: The initial 3D structure of the molecule would be subjected to geometry

optimization to find its lowest energy conformation. A popular and effective functional for this

purpose is B3LYP, paired with a basis set such as 6-31G(d).[5]
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Protocol:

Generate an initial 3D structure from the SMILES string (CC(COC)OS(=O)(=O)C).

Perform a conformational search to identify all significant low-energy isomers.

Optimize the geometry of each conformer using a DFT method (e.g., B3LYP/6-31G(d)).

Perform a vibrational frequency calculation at the same level of theory. The absence of

imaginary frequencies confirms that the structure is a true minimum on the potential

energy surface. These calculations also provide thermodynamic data like enthalpy,

entropy, and Gibbs free energy.

5.2. Electronic Structure Analysis

Methodology: Once the optimized geometry is obtained, various electronic properties can be

calculated to understand the molecule's reactivity and charge distribution.

Protocols:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular

Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The

HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the

charge distribution on the molecule's surface, identifying electrophilic and nucleophilic

sites.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge

distribution, hybridization, and intramolecular interactions.

5.3. Spectroscopic Characterization

Methodology: DFT calculations can predict various spectroscopic properties, which can be

valuable for the identification and characterization of the compound if it were to be

synthesized.

Protocols:
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IR and Raman Spectra: The vibrational frequencies from the frequency calculation can be

used to simulate the infrared and Raman spectra.

NMR Spectra: The chemical shifts (¹H and ¹³C) can be calculated using methods like

GIAO (Gauge-Independent Atomic Orbital).

5.4. Reaction Pathway Analysis

Methodology: To study the formation or degradation of 1-methoxypropan-2-yl
methanesulfonate, the transition state (TS) for the reaction of interest must be located.

Protocol:

Identify the reactants and products for the reaction pathway.

Perform a transition state search using methods like the synchronous transit-guided quasi-

Newton (STQN) method.

Optimize the transition state structure.

A frequency calculation on the TS structure should yield exactly one imaginary frequency,

corresponding to the motion along the reaction coordinate.

Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the located

transition state connects the desired reactants and products. The activation energy can

then be calculated as the energy difference between the transition state and the reactants.

Conclusion
While direct experimental or theoretical studies on 1-methoxypropan-2-yl methanesulfonate
are currently lacking, the application of modern computational chemistry methods can provide

significant insights into its structure, stability, and reactivity. The workflow and methodologies

outlined in this whitepaper provide a clear path for researchers to undertake a comprehensive

theoretical characterization of this molecule. Such studies are invaluable for understanding the

risks associated with potential genotoxic impurities and for developing control strategies in

pharmaceutical manufacturing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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